N-(5-{[(furan-2-yl)methyl](methyl)sulfamoyl}-2-methoxyphenyl)acetamide
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Overview
Description
N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide is an organic compound that features a furan ring, a methoxyphenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with furan-2-carbaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of Pd/C.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan ring structure but different functional groups.
Sulfanilamide: An antimicrobial agent with a sulfonamide group similar to the sulfamoyl group in N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide.
Uniqueness
N-(5-{(furan-2-yl)methylsulfamoyl}-2-methoxyphenyl)acetamide is unique due to its combination of a furan ring, a methoxyphenyl group, and a sulfamoyl group, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[5-[furan-2-ylmethyl(methyl)sulfamoyl]-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)16-14-9-13(6-7-15(14)21-3)23(19,20)17(2)10-12-5-4-8-22-12/h4-9H,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEPDCSQWHQIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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